molecular formula C24H25N5O B2910519 1-Benzhydryl-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea CAS No. 1795193-04-2

1-Benzhydryl-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea

Cat. No. B2910519
CAS RN: 1795193-04-2
M. Wt: 399.498
InChI Key: YONNMEWDAVDLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzhydryl-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea” is a chemical compound. It is a derivative of pyrazolo[1,5-a]pyrimidine, a family of N-heterocyclic compounds that have significant impact in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant properties . Future research may focus on the development of new synthetic routes and applications of these compounds, potentially leading to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Mechanism of Action

Target of Action

The primary target of 1-Benzhydryl-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens. This receptor plays a crucial role in cell adhesion, proliferation, and extracellular matrix remodeling, which are critical processes in tissue repair and tumorigenesis .

Mode of Action

this compound interacts with DDR1, inhibiting its activation . This interaction disrupts the signaling pathways downstream of DDR1, leading to changes in cell behavior .

Biochemical Pathways

The inhibition of DDR1 affects several biochemical pathways. It can disrupt collagen-induced activation, impacting processes like cell adhesion, migration, proliferation, and differentiation . The exact downstream effects can vary depending on the cellular context and the presence of other signaling molecules .

Pharmacokinetics

Similar compounds have been found to be orally bioavailable , suggesting that this compound may also be well-absorbed and distributed in the body

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of DDR1. By blocking DDR1 activation, it can alter cell behavior, potentially leading to reduced cell proliferation and migration . This could have therapeutic implications in conditions where DDR1 activity is dysregulated, such as in certain types of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other molecules in the cellular environment, the pH, and the temperature. For instance, the presence of collagen, the natural ligand for DDR1, could potentially affect the compound’s ability to inhibit DDR1

properties

IUPAC Name

1-benzhydryl-3-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-18-15-22-26-16-19(17-29(22)28-18)9-8-14-25-24(30)27-23(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-13,15-17,23H,8-9,14H2,1H3,(H2,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONNMEWDAVDLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.